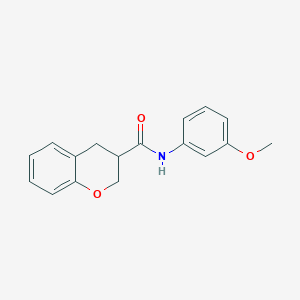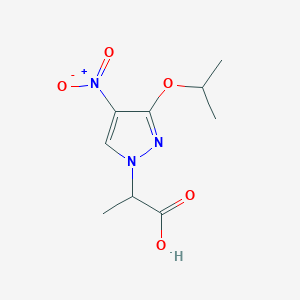
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, is a chromene derivative. Chromenes are significant organic compounds due to their diverse biological activities and applications in drug discovery. The structural analysis and synthetic pathways of chromene derivatives have been extensively studied to explore their potential in various fields.
Synthesis Analysis
The synthesis of chromene derivatives, including this compound, typically involves multi-step organic reactions. These processes might include etherification, oximation, and Beckmann rearrangement or cyclization reactions starting from suitable precursors. For example, a study by Chen et al. (2012) describes the preparation of a similar compound through etherification and Beckmann rearrangement, starting from rotenone and dimethyloxosulphonium methylide, showcasing the complexity of synthesizing such molecules (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
Chromene derivatives, including the compound , often exhibit planar molecular structures. The crystallographic studies provide insights into their conformation, highlighting anti-rotamer conformations around the C-N bond and the positioning of amide and pyran rings. Such studies are crucial for understanding the molecular interactions and stability of these compounds. Reis et al. (2013) and Gomes et al. (2015) have reported detailed crystal structures of similar compounds, demonstrating these aspects (Reis et al., 2013); (Gomes et al., 2015).
Scientific Research Applications
Crystallographic Studies and Material Properties
Research on chromene derivatives, such as the synthesis and crystallographic analysis of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, has provided insights into their structural properties. These compounds exhibit unique crystal structures, which are significant for understanding their physical properties and potential applications in material science. The anti-rotamer conformation about the C-N bond and the position of the amide oxygen relative to the pyran ring oxygen are critical for their structural stability and reactivity (Reis et al., 2013).
Synthesis and Antioxidant Activity
A one-pot, three-component synthesis method for indolyl-4H-chromene-3-carboxamides has been developed, showcasing the efficiency and broad substrate scope of this approach. Some derivatives synthesized using this method exhibited significant antioxidant activities, highlighting their potential in developing therapeutic agents or functional materials with antioxidant properties (Subbareddy & Sumathi, 2017).
Antimicrobial Applications
Chromene derivatives have also been explored for their antimicrobial properties. Synthesized compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents. The structure-activity relationship studies provide valuable insights for designing more effective antimicrobial compounds (Ukhov et al., 2021).
Chemosensor Development
The development of chemosensors based on chromene derivatives for detecting ions like Cu2+ and H2PO4− has been reported. These studies demonstrate the potential of chromene compounds in environmental monitoring and analytical chemistry, where selective and sensitive detection of specific ions is crucial (Meng et al., 2018).
Antioxidant and Natural Products Research
A novel compound with a chromene structure was isolated from Portulaca oleracea L., exhibiting significant antioxidant activity. This discovery adds to the understanding of natural products with potential health benefits and highlights the diversity of chromene compounds in nature (Yang et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as ketamine analogues, have high affinity and selectivity for theGlutamate NMDA Receptor . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
Based on its structural similarity to ketamine analogues, it can be hypothesized that it may interact with its targets, such as the glutamate nmda receptor, leading to changes in neuronal signaling .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toneurotransmission and neuroprotection .
Pharmacokinetics
Similar compounds, such as curcumin, have been shown to have low systemic bioavailability following oral dosing .
Result of Action
Similar compounds have been shown to haveneuroprotective and neurogenic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action and stability of similar compounds .
properties
IUPAC Name |
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-8,10,13H,9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINSLKGBOTXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)
